molecular formula C12H7IS3 B8491170 2-iodo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene CAS No. 104499-98-1

2-iodo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene

Cat. No.: B8491170
CAS No.: 104499-98-1
M. Wt: 374.3 g/mol
InChI Key: HCEXAPWURQGOJI-UHFFFAOYSA-N
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Description

2,2’5’,2’'-Terthiophene, 5-iodo-: is a derivative of terthiophene, a compound consisting of three thiophene rings Thiophenes are sulfur-containing heterocycles known for their aromatic properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’:5’,2’‘-Terthiophene, 5-iodo- typically involves the iodination of 2,2’:5’,2’‘-terthiophene. One common method is the reaction of 2,2’:5’,2’'-terthiophene with iodine monochloride (ICl) in an organic solvent such as dichloromethane. The reaction is carried out at room temperature, and the product is purified by column chromatography.

Industrial Production Methods: While specific industrial production methods for 2,2’:5’,2’'-Terthiophene, 5-iodo- are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The iodine atom in 2,2’:5’,2’'-Terthiophene, 5-iodo- can be substituted with other functional groups through reactions with nucleophiles.

    Coupling Reactions: It can undergo coupling reactions with various organometallic reagents, such as Suzuki or Stille coupling, to form more complex structures.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its electronic properties.

Common Reagents and Conditions:

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Palladium Catalysts: Used in coupling reactions like Suzuki or Stille coupling.

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

Major Products:

    Substituted Terthiophenes: Resulting from substitution reactions.

    Coupled Products: Formed through coupling reactions, leading to extended π-conjugated systems.

    Oxidized or Reduced Derivatives: Depending on the specific oxidation or reduction conditions used.

Scientific Research Applications

Chemistry: 2,2’:5’,2’'-Terthiophene, 5-iodo- is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new materials with specific electronic properties.

Biology and Medicine: While direct applications in biology and medicine are limited, derivatives of terthiophene have been studied for their potential antimicrobial and antifungal properties.

Industry: In the field of organic electronics, 2,2’:5’,2’'-Terthiophene, 5-iodo- is used in the fabrication of organic semiconductors, light-emitting diodes (LEDs), and photovoltaic cells

Mechanism of Action

The mechanism by which 2,2’:5’,2’'-Terthiophene, 5-iodo- exerts its effects is primarily through its ability to participate in π-conjugation and electron delocalization. This enhances its electronic properties, making it suitable for use in organic electronics. The iodine atom can also participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

    2,2’5’,2’'-Terthiophene: The parent compound without the iodine substitution.

    2,2’5’,2’'-Terthiophene-5-boronic acid pinacol ester: Another derivative used in coupling reactions.

    2,2’5’,2’‘5’‘,2’‘’-Quaterthiophene: An extended version with four thiophene rings.

Uniqueness: 2,2’:5’,2’'-Terthiophene, 5-iodo- is unique due to the presence of the iodine atom, which enhances its reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of more complex organic molecules and materials with specific electronic properties.

Properties

CAS No.

104499-98-1

Molecular Formula

C12H7IS3

Molecular Weight

374.3 g/mol

IUPAC Name

2-iodo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene

InChI

InChI=1S/C12H7IS3/c13-12-6-5-11(16-12)10-4-3-9(15-10)8-2-1-7-14-8/h1-7H

InChI Key

HCEXAPWURQGOJI-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=CC=C(S2)C3=CC=C(S3)I

Origin of Product

United States

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